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molecular formula C10H12F3NO2 B8318955 4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine

4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine

Cat. No. B8318955
M. Wt: 235.20 g/mol
InChI Key: XKHLYUXYLGDTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864259B2

Procedure details

A mixture of 4-tert-butoxy-2,3,6-trifluoro-5-methoxypyridine (1.5 g. 6.4 mmol) and hydrazine monohydrate (1.7 mL, 34 mmol [Qun Li et al. J. Med. Chem. 1996, 39(16), 3070-3088]) in n-propanol (10 mL) was heated to reflux for 3 hours. The solvent was removed in vacuo and the residue was dissolved in dichlromethane, washed with water and concentrated to afford crude (4-tert-butoxy-3,6-difluoro-5-methoxypyridin-2-yl)hydrazine (1.4 g, 90%). 1.2 g of the material was redissolved in methanol (12 mL) and 20% aqueous sodium hydroxide (2.5 mL). Oxygen was passed through the solution with vigorous stirring for 20 hours. The deep blue solution was diluted with water (12 mL) and extracted with hexane (2×30 mL). The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography, eluting with ethyl acetate/hexane (1:16) to afford the title compound (0.9 g). 1H NMR (400 MHz, CDCl3) δ 7.74 (m, 1H), 3.93 (m, 3H), 1.41 (s, 9H). MSCI: m/z=218 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[C:11]([O:12][CH3:13])=[C:10]([F:14])[N:9]=[C:8](F)[C:7]=1[F:16])([CH3:4])([CH3:3])[CH3:2].O.[NH2:18][NH2:19]>C(O)CC>[C:1]([O:5][C:6]1[C:11]([O:12][CH3:13])=[C:10]([F:14])[N:9]=[C:8]([NH:18][NH2:19])[C:7]=1[F:16])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1OC)F)F)F
Name
Quantity
1.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichlromethane
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1OC)F)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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